Cyclopropyl 2-(3-fluorophenyl)ethyl ketone
Description
Significance of Cyclopropyl (B3062369) Ketone Motifs in Organic Synthesis
Cyclopropyl ketones are versatile building blocks in organic synthesis, largely due to the unique chemical reactivity conferred by the three-membered cyclopropane (B1198618) ring. This small, strained ring system possesses bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This inherent angle strain makes the cyclopropane ring susceptible to ring-opening reactions, providing a powerful tool for the construction of more complex molecular architectures.
The carbonyl group in cyclopropyl ketones further activates the strained ring, influencing its reactivity in several ways. It can facilitate ring-opening through various mechanisms, including nucleophilic addition to the carbonyl followed by rearrangement, or by serving as a handle for further functionalization. The conjugation of the carbonyl group with the "bent" bonds of the cyclopropane ring also imparts unique electronic properties. This allows cyclopropyl ketones to participate in a diverse array of transformations, such as cycloadditions, rearrangements, and radical reactions, making them valuable intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Role of Fluorine in Modulating Reactivity and Synthetic Strategies
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can exert strong inductive effects, influencing the acidity and basicity of nearby functional groups. This can, in turn, modulate the reactivity of a molecule and provide pathways for selective chemical transformations. For instance, the electron-withdrawing nature of fluorine can impact the reactivity of adjacent carbonyl groups and aromatic rings.
In the context of synthetic strategy, the incorporation of fluorine often requires specialized reagents and conditions. Direct fluorination with elemental fluorine is highly reactive and often unselective. Therefore, a variety of electrophilic and nucleophilic fluorinating agents have been developed to achieve controlled and site-selective fluorination. The strategic placement of a fluorine atom can also be used to block sites of metabolic degradation in drug candidates, thereby improving their pharmacokinetic profiles. This has made the development of synthetic methodologies for the introduction of fluorine a major focus in medicinal chemistry.
Overview of Strained Ring Systems in Complex Molecule Construction
Strained ring systems, such as cyclopropanes and cyclobutanes, are powerful tools in the construction of complex molecules. The potential energy stored within these rings, known as ring strain, can be released in a controlled manner to drive chemical reactions and form new, more stable structures. This "strain-release" strategy enables synthetic chemists to access molecular scaffolds that would be difficult to assemble using conventional methods.
The reactivity of a strained ring is not solely dependent on the magnitude of the strain energy but also on factors like electronic delocalization in the transition state of ring-opening reactions. This principle explains why cyclopropanes, despite having similar strain energy to cyclobutanes, are often more reactive in ring-opening processes. The unique bonding in cyclopropanes, often described as having partial π-character, allows for favorable orbital overlap in the transition states of many reactions. By harnessing the predictable reactivity of strained rings, chemists can design elegant and efficient synthetic routes to complex natural products and other intricate molecular targets. The potential energy contained within these systems can be used to drive reactions such as ring-opening metathesis polymerization and nucleophilic ring-opening of epoxides and aziridines. nih.gov
Physicochemical and Spectroscopic Data of Cyclopropyl 2-(3-fluorophenyl)ethyl ketone
The following tables provide a summary of the known physicochemical and computed spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁FO | PubChem hsppharma.com |
| Molecular Weight | 178.20 g/mol | PubChem hsppharma.com |
| CAS Number | 952722-64-4 | PubChem hsppharma.com |
| Appearance | Pale Yellow Oil | Home Sunshine Pharma chemicalbook.com |
| Boiling Point | 253.6 °C at 760 mmHg | Home Sunshine Pharma chemicalbook.com |
| Density | 1.192 g/cm³ | Home Sunshine Pharma chemicalbook.com |
| Flash Point | 107.9 °C | Home Sunshine Pharma chemicalbook.com |
Table 2: Computed Spectroscopic Data
| Descriptor | Value | Source |
|---|---|---|
| IUPAC Name | 1-cyclopropyl-2-(3-fluorophenyl)ethanone | PubChem hsppharma.com |
| InChI | InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 | PubChem hsppharma.com |
| InChIKey | XYLIJFPNHKJLCB-UHFFFAOYSA-N | PubChem hsppharma.com |
| Canonical SMILES | C1CC1C(=O)CC2=CC(=CC=C2)F | PubChem hsppharma.com |
Detailed Research Findings
While specific, in-depth research articles focusing solely on "this compound" are not extensively available in the public domain, its structural motifs allow for informed predictions regarding its synthesis and reactivity. The compound is noted as an impurity of Prasugrel, an antiplatelet medication, indicating its relevance in pharmaceutical synthesis and analysis. hsppharma.comgoogle.com
General synthetic strategies for analogous cyclopropyl ketones often involve the acylation of a suitable organometallic reagent with a cyclopropanecarbonyl derivative or the reaction of a cyclopropyl Grignard reagent with a substituted benzaldehyde (B42025) followed by oxidation. For instance, methods for preparing the related 1-cyclopropyl-2-(2-fluorophenyl)ethanone have been patented, which involve the reaction of o-fluoro-acid ethyl ester with ethylene-acetic acid in the presence of a base. google.com Another patented method describes the bromination of cyclopropyl-2-(2-fluorophenyl) ethyl ketone. nih.gov The synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has been achieved through the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones.
The reactivity of "this compound" is expected to be dictated by the interplay of its constituent functional groups. The cyclopropyl ring, activated by the adjacent ketone, is susceptible to nucleophilic attack and ring-opening reactions. The fluorine atom on the phenyl ring will influence the electronic properties of the aromatic system, potentially affecting its reactivity in electrophilic aromatic substitution reactions and modifying the acidity of the benzylic protons. The ketone functionality itself can undergo standard carbonyl chemistry, such as reductions, additions, and condensations.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLAEYOUCATTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644557 | |
| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-77-6 | |
| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopropyl 2 3 Fluorophenyl Ethyl Ketone and Analogous Structures
Established Synthetic Routes for Cyclopropyl (B3062369) 2-(3-fluorophenyl)ethyl ketone
Reaction of Cyclopropyl Derivatives with 3-Fluorophenylacetic Acid Derivatives
One of the primary methods for the synthesis of aryl ethyl ketones involves the reaction of a suitable acid derivative with an organometallic reagent. A related synthesis for the isomeric 1-cyclopropyl-2-(2-fluorophenyl) ethyl ketone, an important intermediate for the drug prasugrel, has been described. This method involves the reaction of o-fluoro-acid ethyl ester with ethylene-acetic acid in the presence of a base like sodium hydride in a solvent such as DMF. google.com This approach, while not directly for the 3-fluoro isomer, establishes a precedent for the coupling of a phenylacetic acid derivative with a cyclopropyl synthon.
A plausible adaptation for the synthesis of Cyclopropyl 2-(3-fluorophenyl)ethyl ketone would involve the reaction of a 3-fluorophenylacetic acid derivative (such as the acid chloride or an ester) with a cyclopropyl organometallic reagent, like cyclopropylmagnesium bromide or cyclopropyllithium. Alternatively, activation of 3-fluorophenylacetic acid with a coupling agent followed by reaction with a cyclopropyl nucleophile could afford the target ketone.
Acylation, Hydrolysis, and Decarboxylation Sequences
A classic and versatile approach to ketone synthesis involves the acylation of a β-ketoester or a related active methylene (B1212753) compound, followed by hydrolysis and decarboxylation. This sequence allows for the construction of the carbon skeleton of the target ketone through the formation of a new carbon-carbon bond.
For the synthesis of this compound, this would typically involve the acylation of a cyclopropyl-containing active methylene compound, such as ethyl cyclopropylacetate, with a derivative of 3-fluorophenylacetic acid. The resulting β-ketoester would then be subjected to hydrolysis and decarboxylation to yield the desired ketone.
A general representation of this sequence is as follows:
Acylation: Reaction of a carbanion derived from a cyclopropyl acetic ester with an activated 3-fluorophenylacetyl derivative (e.g., 3-fluorophenylacetyl chloride).
Hydrolysis: Saponification of the resulting β-ketoester to the corresponding carboxylate salt.
Decarboxylation: Acid-catalyzed removal of the carboxyl group to afford the final ketone product.
This methodology is broadly applicable to the synthesis of a wide range of ketones. organic-chemistry.org The key challenge often lies in the selection of appropriate reaction conditions to maximize the yield of the desired product while minimizing side reactions.
Alternative and Related Synthetic Approaches to Fluorinated Cyclopropyl Ketones
Grignard Reagent-Mediated Syntheses of Aryl Cyclopropyl Ketones
The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. nih.gov For the synthesis of aryl cyclopropyl ketones, a common strategy involves the reaction of an aryl Grignard reagent with a cyclopropyl-containing electrophile, or vice versa.
Specifically, the reaction of a 3-fluorophenylmagnesium halide with cyclopropanecarbonitrile (B140667) or cyclopropanecarboxylic acid chloride would provide a direct route to an aryl cyclopropyl ketone. The reaction of Grignard reagents with nitriles or acid chlorides is a well-established method for ketone synthesis. justia.com The formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium has been studied, indicating the feasibility of using this reagent in subsequent reactions. nih.gov
| Reactants | Product | Notes |
| Aryl Grignard Reagent + Cyclopropyl Nitrile | Aryl Cyclopropyl Ketone | A common route to ketones. |
| Aryl Grignard Reagent + Cyclopropanecarbonyl Chloride | Aryl Cyclopropyl Ketone | Another standard method for ketone synthesis. |
| Cyclopropylmagnesium Bromide + 3-Fluorobenzonitrile | 3-Fluorophenyl Cyclopropyl Ketone | An alternative pathway to the target structural motif. |
The synthesis of various aryl cyclopropyl ketones has been achieved using these methods, highlighting the versatility of the Grignard reaction in this context. nih.govresearchgate.net
Palladium-Catalyzed Decarboxylative Coupling Strategies
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. Decarboxylative coupling, in particular, offers a strategic advantage by utilizing readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.org
While a direct palladium-catalyzed decarboxylative coupling to form this compound has not been extensively reported, related transformations provide a strong basis for its potential application. For instance, palladium catalysts have been employed for the decarboxylative coupling of α-keto acids with aryl halides to produce a variety of ketones. organic-chemistry.org Additionally, the synthesis of unsymmetrical biaryls has been achieved through a palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates. rsc.org
A hypothetical route to a fluorinated aryl cyclopropyl ketone could involve the palladium-catalyzed coupling of a cyclopropyl-containing carboxylic acid with a 3-fluorophenyl halide. The development of such a route would be of interest due to the mild reaction conditions and functional group tolerance often associated with palladium catalysis. lookchem.comnih.gov
Rhodium(III)-Catalyzed Annulation Methods for Substituted Cyclopropyl Ketones
Rhodium-catalyzed C-H activation and annulation reactions have become increasingly important for the efficient construction of complex molecular architectures. rsc.org These methods allow for the formation of new rings through the reaction of a substrate containing a directing group with a coupling partner, such as an alkyne or an alkene.
While direct synthesis of a simple acyclic ketone like this compound via this method is not typical, rhodium-catalyzed reactions have been used to synthesize more complex structures containing a cyclopropyl ketone moiety. For example, rhodium(III)-catalyzed N-annulation reactions of aryl ketones with alkynes have been developed to produce isoquinoline (B145761) derivatives. nih.gov Similarly, rhodium-catalyzed [3+2] annulation of cyclic ketimines with alkynes can lead to substituted indenes. nih.gov
These advanced methodologies are generally applied to the synthesis of heterocyclic or polycyclic systems and may not be the most direct approach for a simple ketone. However, they showcase the potential of modern catalytic methods to incorporate cyclopropyl ketone units into more elaborate molecular frameworks. rsc.orgacs.org
Photoinduced Hydroacylation of Cyclopropenes to Acylcyclopropanes
A modern and efficient method for creating acylcyclopropanes involves the photoinduced hydroacylation of cyclopropenes. This technique offers a mild and highly selective pathway to these valuable structures. organic-chemistry.orgnih.gov
Recent research has demonstrated a diastereoselective hydroacylation of cyclopropenes using visible-light photocatalysis. organic-chemistry.org This process utilizes α-ketoacids as acylating agents, which are considered environmentally benign. The core of the mechanism involves the photoinduced decarboxylation of the α-ketoacid, which generates an acyl radical. This radical then undergoes a regioselective addition to the cyclopropene (B1174273). organic-chemistry.orgacs.org
The key features of this methodology are:
Mild Reaction Conditions: The use of visible light allows the reaction to proceed without harsh reagents or high temperatures. organic-chemistry.org
High Diastereoselectivity: The protocol consistently yields the trans-isomer of the polysubstituted cyclopropane (B1198618) derivative. nih.gov
Regioselectivity: The acyl radical adds preferentially to the least substituted olefinic carbon of the cyclopropene. organic-chemistry.orgacs.org
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the cyclopropene and the α-ketoacid, including electron-donating and electron-withdrawing groups, halides, and heterocycles. organic-chemistry.org
Optimization studies identified Iridium-based photocatalysts, such as Ir(ppy)₂(dtbpy)PF₆, as being highly effective, leading to yields of up to 95%. organic-chemistry.org The reaction is dependent on the presence of light, the photocatalyst, and a base to proceed. Mechanistic studies have confirmed the pathway involves an acyl radical generated via a single-electron transfer and subsequent decarboxylation. organic-chemistry.org The utility of this method has been proven through gram-scale synthesis, highlighting its potential for broader applications in medicinal chemistry. organic-chemistry.org
| Entry | Photocatalyst | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Ir(ppy)₂(dtbpy)PF₆ | DCE | Li₂CO₃ | 95 |
| 2 | Ru(bpy)₃Cl₂ | DCE | Li₂CO₃ | 72 |
| 3 | Ir(ppy)₂(dtbpy)PF₆ | CH₃CN | Li₂CO₃ | 88 |
| 4 | Ir(ppy)₂(dtbpy)PF₆ | DCE | K₂CO₃ | 91 |
| 5 | None | DCE | Li₂CO₃ | 0 |
Asymmetric Synthesis of Cyclopropyl Ketones and Analogs
The synthesis of chiral, enantiomerically pure cyclopropyl ketones is of paramount importance for the development of new therapeutic agents. rochester.edu Several strategies have been developed to control the stereochemistry of the cyclopropane ring.
The use of chiral catalysts to mediate the cyclopropanation of olefins is a direct and powerful approach for constructing chiral cyclopropyl ketones. rochester.eduacs.org These methods often involve the reaction of an alkene with a carbene precursor, guided by a chiral catalyst.
A notable chemoenzymatic strategy employs an engineered variant of sperm whale myoglobin (B1173299) as a biocatalyst. rochester.edu This enzyme facilitates the highly diastereo- and enantioselective cyclopropanation of various vinylarenes with diazoketone carbene donors. This biocatalyst demonstrates a remarkably broad substrate scope and predictable stereoselectivity, consistently achieving excellent diastereo- and enantioselectivity (>99% de and ee). rochester.edu
In addition to biocatalysts, chiral metal complexes are widely used. Chiral dirhodium(II) carboxamidates, for example, have been shown to be exceptional catalysts for the intramolecular cyclopropanation of N-allylic-N-methyldiazoacetamides, producing the corresponding cyclopropanation products with enantiomeric excesses (ee) ranging from 92-95%. acs.org Similarly, chiral-at-metal Rh(III) complexes have been developed for the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, yielding optically pure 1,2,3-trisubstituted cyclopropanes with up to 99% ee and diastereomeric ratios greater than 20:1. organic-chemistry.org
The Michael Initiated Ring Closure (MIRC) reaction is another versatile method. nih.govrsc.org This process can be rendered asymmetric by using chiral catalysts, such as those derived from cinchona alkaloids, to produce chiral cyclopropanes with high enantioselectivity. rsc.org
| Catalyst Type | Example Catalyst | Reaction Type | Typical ee (%) | Reference |
|---|---|---|---|---|
| Biocatalyst | Engineered Myoglobin Mb(H64G,V68A) | Olefin Cyclopropanation | >99 | rochester.edu |
| Rhodium(II) Carboxamidate | Rh₂(4S)-MPPIM)₄ | Intramolecular Cyclopropanation | 92-95 | acs.org |
| Rhodium(III) Complex | Chiral-at-metal Rh(III) | Reaction with Sulfoxonium Ylides | up to 99 | organic-chemistry.org |
| Organocatalyst | (DHQD)₂AQN | Michael Initiated Ring Closure | 93-97 | nih.gov |
Asymmetric synthesis of cyclopropyl ketones can also be achieved through elegant strategies that involve the opening of a ring followed by a stereocontrolled cyclization. These methods often utilize chiral catalysts to control the formation of the new stereocenters during the ring-closure step.
One such strategy involves the asymmetric ring-opening of cyclopropyl ketones with nucleophiles, catalyzed by a chiral Lewis acid complex. For instance, a chiral N,N'-dioxide/Scandium(III) complex has been successfully used to catalyze the ring-opening of cyclopropyl ketones with aryl 1,2-diamines or β-naphthols. nih.govrsc.orgresearchgate.net While these specific examples lead to products other than cyclopropyl ketones, the underlying principle of chiral Lewis acid-mediated interaction with the cyclopropyl ketone can be adapted. A conceptual strategy for synthesis would involve the intramolecular cyclization of a precursor generated from a ring-opening event. For example, a larger ring system could be opened to form a linear intermediate, which then undergoes a chiral catalyst-mediated intramolecular cyclization to form the desired enantiopure cyclopropyl ketone.
Another approach involves the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, which has been shown to be an efficient route to substituted pyrroles. organic-chemistry.org By employing a chiral amine or a chiral catalyst, this transformation could potentially be adapted to generate chiral cyclopropyl-containing intermediates en route to the final ketone product. Furthermore, transformations of cyclopropanols, which are readily available synthons, can proceed through ring-opening to form homoenolates, which can then be involved in cyclization or coupling reactions to build complex chiral molecules. rsc.org
An alternative and powerful route to enantiopure cyclopropyl ketones is through the chemical modification of readily available chiral precursors that already contain the cyclopropane ring. This approach leverages the existing stereochemistry of a starting material, avoiding the need to set the stereocenter during the cyclopropanation step itself.
This strategy relies on the vast field of functional group interconversions. organic-chemistry.orgvanderbilt.edu For example, an enantiopure cyclopropyl carboxylic acid or ester can serve as a versatile precursor. These compounds can be synthesized using methods like the base-promoted carbocyclisation of 4,5-epoxyvalerates derived from biorenewable sources. rsc.org The carboxylic acid functional group can then be converted to the desired ketone through several established methods, such as reaction with an organolithium reagent or conversion to an acid chloride followed by organocuprate addition.
Process Optimization and Scalability Considerations in Cyclopropyl Ketone Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. The synthesis of cyclopropyl ketones, in particular, presents challenges due to the inherent strain of the three-membered ring. nih.gov
Key considerations for process optimization include:
Catalyst Selection and Loading: For catalyzed reactions, minimizing the amount of expensive metal catalysts (e.g., Rhodium, Iridium) is crucial. organic-chemistry.orgacs.org Investigating more abundant metal catalysts or organocatalysts is an active area of research.
Solvent and Reagent Choice: Solvents and reagents should be selected based on safety, environmental impact, cost, and ease of removal. Patents for industrial preparation often detail specific solvent systems and reagents suitable for large-scale operations. google.comgoogle.com
Reaction Conditions: Temperature, pressure, and reaction time must be finely tuned to maximize yield and minimize byproduct formation. For example, some industrial preparations of cyclopropyl methyl ketone involve heating α-acetyl-γ-butyrolactone in a fixed-bed reactor at high temperatures (185-195 °C). google.com
Purification: Developing efficient purification methods, such as distillation or crystallization, is essential for obtaining high-purity products on a large scale. google.comgoogle.com
A primary challenge in the synthesis and handling of cyclopropyl ketones is the potential for ring-opening, which leads to the formation of undesired linear byproducts. nih.gov The high ring strain (approx. 27 kcal/mol) makes the cyclopropane susceptible to cleavage under various conditions, including acidic, basic, or thermal stress.
Strategies to mitigate the formation of ring-opened derivatives include:
Mild Reaction Conditions: Employing reactions that proceed under neutral and mild conditions, such as the photocatalytic methods discussed previously, can significantly reduce the incidence of ring-opening. organic-chemistry.orgacs.org
Careful Choice of Reagents and Catalysts: Lewis acids used to activate the ketone can sometimes promote ring-opening. nih.gov The choice of both the Lewis acid and the chiral catalyst must be balanced to achieve the desired transformation without cleaving the ring. In some photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, a dual-catalyst system is employed where a chiral Lewis acid activates the ketone, leading to a ring-opened radical anion intermediate as part of the desired reaction pathway. nih.gov Understanding this mechanism is key to controlling it and preventing it from becoming a pathway to undesired byproducts.
Substrate Design: The electronic and steric properties of the substituents on the cyclopropane ring can influence its stability. Electron-withdrawing groups on the ring can sometimes stabilize it against certain types of cleavage.
Control of Reaction Intermediates: In reactions involving radical intermediates, such as the photoreduction of an aryl cyclopropyl ketone, the ring-opening of the resulting ketyl radical can be reversible. nih.gov By controlling the subsequent reaction steps to be faster than undesired side reactions, the formation of ring-opened byproducts can be minimized.
Solvent Selection and Recovery in Large-Scale Preparations
The choice of solvent is paramount in the large-scale synthesis of aryl cyclopropyl ketones, impacting reaction yield, purity, safety, cost, and environmental footprint. In industrial settings, the ability to efficiently recover and reuse solvents is a critical factor for economic viability and sustainability.
For synthetic routes leading to compounds like this compound, which often involve organometallic reagents (e.g., Grignard reagents) or moisture-sensitive catalysts (e.g., Lewis acids in Friedel-Crafts reactions), the selection of an appropriate solvent is crucial. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed, particularly for Grignard reactions, as they solvate and stabilize the organomagnesium species. byjus.com For Friedel-Crafts acylations, common solvents include non-aqueous, inert options like ether or chlorinated solvents, although greener alternatives are increasingly sought. knockhardy.org.ukstudymind.co.uk
Key properties for solvent selection in the synthesis of analogous structures are summarized below:
| Property | Rationale for Selection | Common Examples for Analogous Syntheses |
| Aprotic Nature | Prevents quenching of organometallic reagents or deactivation of Lewis acid catalysts. byjus.com | Tetrahydrofuran (THF), Diethyl Ether, Toluene, Dichloromethane |
| Solvating Ability | Ensures reagents remain in solution and stabilizes reactive intermediates. | THF, 2-Methyltetrahydrofuran (2-MeTHF) researchgate.net |
| Boiling Point | Must be suitable for the reaction temperature and allow for easy removal during workup. | Diethyl Ether (34.6°C), THF (66°C) |
| Inertness | Should not react with starting materials, intermediates, or reagents. | Toluene, Hexane |
| Safety Profile | Low toxicity and flammability are preferred. Greener solvents are increasingly adopted. | 2-MeTHF (derived from renewable resources) researchgate.net |
Solvent recovery is a critical component of sustainable industrial chemistry, aimed at reducing both operational costs and environmental waste. nih.gov Given the large volumes of solvents used in pharmaceutical manufacturing, efficient recovery processes are essential. gwsionline.com
Common techniques for solvent recovery applicable to the synthesis of ketones include:
Distillation: This is the most prevalent method for solvent recovery, separating solvents from non-volatile impurities based on differences in boiling points. ist.it For mixtures of solvents, fractional distillation can be employed. To protect thermally sensitive compounds, vacuum distillation is used to lower the solvent's boiling point. ist.it Acetone, a common solvent in cleaning and purification, is often recovered via distillation. cbgbiotech.com
Evaporation: Thin-film evaporation is another technique used to separate solvents from reaction mixtures.
Adsorption: This method uses materials like activated carbon to capture solvent vapors from air streams, which can then be recovered.
Membrane Separation: Techniques like pervaporation and vapor permeation can be used for separating solvent mixtures, particularly azeotropes that are difficult to separate by conventional distillation.
The choice of recovery method depends on the solvent's properties, the nature of the impurities, and the required purity level for reuse. gwsionline.com
Comparison of Reaction Conditions (e.g., Anhydrous vs. Aqueous, Catalytic vs. Stoichiometric)
The reaction environment and the nature of the reagents are fundamental variables that dictate the success of synthesizing complex molecules like this compound.
The synthesis of aryl ketones through common methods like Friedel-Crafts acylation or reactions involving Grignard reagents necessitates strictly anhydrous (water-free) conditions . byjus.comknockhardy.org.uk
Friedel-Crafts Acylation: This reaction employs a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) which reacts violently with water. reddit.commasterorganicchemistry.com The presence of moisture deactivates the catalyst, halting the reaction. Therefore, anhydrous solvents and reagents are mandatory.
Grignard Reactions: Grignard reagents (R-Mg-X) are powerful nucleophiles and strong bases. They are readily protonated and destroyed by water. byjus.com Consequently, these reactions must be performed in dry ethereal solvents under an inert atmosphere (e.g., nitrogen or argon).
In contrast, certain synthetic steps, such as the decarboxylation of β-keto esters to yield ketones, can be performed in aqueous conditions . The use of phase-transfer catalysis can facilitate such reactions in a biphasic aqueous-organic system, offering a greener alternative to purely non-aqueous media. tandfonline.comtandfonline.com Phase-transfer catalysts, like quaternary ammonium (B1175870) salts, help transport the organic reactant across the phase boundary into the aqueous phase where the reaction occurs. acs.org
Table Comparing Anhydrous and Aqueous Conditions for Ketone Synthesis
| Condition | Rationale / Mechanism | Applicable Reactions for Analogous Structures | Advantages | Disadvantages |
|---|---|---|---|---|
| Anhydrous | Protects water-sensitive reagents like Lewis acids and organometallics from decomposition. byjus.comknockhardy.org.uk | Friedel-Crafts Acylation, Grignard Reagent Addition. | Enables use of highly reactive reagents for efficient C-C bond formation. | Requires specialized equipment, inert atmospheres, and dry solvents, increasing cost and complexity. |
| Aqueous | Uses water as a solvent, often in conjunction with a phase-transfer catalyst to bring reactants together. tandfonline.com | Decarboxylation of β-keto esters, certain oxidations. | Lower cost, reduced environmental impact, simpler handling. | Limited to reactions with water-stable reagents and substrates. |
The principles of green chemistry favor the use of catalytic methods over stoichiometric ones to minimize waste and improve atom economy.
Stoichiometric Reagents: Traditional Friedel-Crafts acylation is a prime example of a reaction requiring a stoichiometric amount (or even an excess) of the Lewis acid "catalyst". This is because the product ketone is a Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃), effectively sequestering it and preventing it from participating in further catalytic cycles. reddit.com An aqueous workup is required to break this complex and isolate the ketone product. youtube.com This generates a significant amount of waste.
Catalytic Reagents: Modern synthetic chemistry strives to develop truly catalytic versions of classical reactions. For the synthesis of aryl ketones, alternatives to the stoichiometric Friedel-Crafts reaction have been developed. These include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) of arylboronic acids or organostannanes with acyl chlorides. organic-chemistry.orgthieme.de These methods use only a small amount of a palladium catalyst (e.g., 1-5 mol%) which is regenerated during the reaction cycle, thus producing significantly less waste. Another strategy involves using highly active catalysts, such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀), which can effectively catalyze Friedel-Crafts acylations under mild, solvent-free conditions, reducing the need for stoichiometric Lewis acids. organic-chemistry.org
Table Comparing Catalytic and Stoichiometric Approaches
| Approach | Description | Example in Aryl Ketone Synthesis | Advantages | Disadvantages |
|---|---|---|---|---|
| Stoichiometric | Reagent is consumed in the reaction and is required in at least a 1:1 molar ratio with the substrate. | Classical Friedel-Crafts acylation using >1 equivalent of AlCl₃. reddit.com | Often robust, high-yielding, and based on well-established procedures. | Generates large amounts of waste (low atom economy), requires harsh workup conditions. |
| Catalytic | A small amount of a substance (catalyst) accelerates the reaction without being consumed. | Palladium-catalyzed carbonylative cross-coupling of an aryl iodide with tricyclopropylbismuth. thieme.de | High atom economy, reduced waste, milder reaction conditions, potential for catalyst recycling. | Catalysts can be expensive (e.g., precious metals), may be sensitive to air or moisture, and can require ligand optimization. |
Advanced Reaction Chemistry and Mechanistic Elucidation of Cyclopropyl Ketones
Ring-Opening Transformations of Cyclopropyl (B3062369) Ketones
The cleavage of the C-C bonds within the cyclopropane (B1198618) ring is the hallmark of cyclopropyl ketone reactivity. This process can be initiated by a range of reagents and catalysts, each leading to distinct mechanistic pathways and products.
Nucleophilic attack on cyclopropyl ketones can proceed in two main ways: addition to the carbonyl group or attack on one of the cyclopropyl carbons, leading to ring opening. In the context of "donor-acceptor" cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating and an electron-withdrawing group (like the ketone), the ring is polarized and highly susceptible to nucleophilic ring-opening. nih.gov This activation facilitates reactions with a variety of nucleophiles.
A significant advancement in the nucleophilic ring-opening of cyclopropyl ketones involves the use of a chiral N,N'-dioxide–scandium(III) complex as a catalyst. This system has proven highly effective for asymmetric reactions with a wide array of thiols, alcohols, and carboxylic acids. nih.govdntb.gov.ua The reaction affords valuable chiral sulfides, ethers, and esters with high yields and excellent enantioselectivity. nih.gov This catalytic system is notable for its broad applicability to three different classes of nucleophiles while maintaining high levels of asymmetric induction. nih.govdntb.gov.ua
The proposed mechanism involves the coordination of the Lewis acidic scandium catalyst to the carbonyl oxygen of the cyclopropyl ketone. This activation lowers the LUMO of the substrate, making the cyclopropane ring more electrophilic and susceptible to nucleophilic attack. The chiral environment provided by the N,N'-dioxide ligand dictates the stereochemical outcome of the ring-opening process.
Table 1: Asymmetric Ring-Opening with Various Nucleophiles nih.gov
| Nucleophile | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Thiophenol | Sulfide | up to 99 | up to 95 |
| Benzyl alcohol | Ether | up to 99 | up to 95 |
The reaction of cyclopropyl ketones with primary amines provides a powerful route to substituted 2,3-dihydropyrroles. nih.gov This transformation is also effectively catalyzed by a chiral N,N'-dioxide/scandium(III) complex, proceeding through an asymmetric ring-opening/cyclization cascade. nih.govacs.org The process can serve as a kinetic resolution for 2-substituted cyclopropyl ketones, achieving high yields and enantioselectivities for the resulting dihydropyrrole products. nih.gov
The reaction pathway is believed to commence with the nucleophilic attack of the primary amine on a cyclopropyl carbon, leading to the cleavage of the three-membered ring. thieme-connect.com This is followed by an intramolecular cyclization of the resulting intermediate onto the ketone, which, after dehydration, furnishes the dihydropyrrole ring system. thieme-connect.comorganic-chemistry.org The use of anhydrous MgSO₄ can improve product yields by facilitating the imine formation and subsequent cyclization steps. organic-chemistry.org
Table 2: Asymmetric Synthesis of 2,3-Dihydropyrroles nih.gov
| Amine Substrate | Cyclopropyl Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Aniline | 2-Phenylcyclopropyl phenyl ketone | up to 98 | up to 97 |
| Benzylamine | 2-Naphthylcyclopropyl methyl ketone | up to 98 | up to 97 |
Radical-mediated reactions offer an alternative pathway for the ring-opening of cyclopropyl ketones. These processes typically involve the formation of a cyclopropylcarbinyl radical intermediate, which can undergo rapid ring cleavage. ucl.ac.uk For instance, the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone can generate a ring-opened distonic radical anion. nih.gov This intermediate is capable of reacting with various alkene partners in [3+2] cycloadditions. nih.gov
Another approach involves the generation of a cycloalkoxy radical from a related cyclopropanol (B106826) precursor, which subsequently undergoes β-scission to open the ring and form an alkyl radical. beilstein-journals.orgnih.gov This alkyl radical can then be trapped by other reagents. While this method starts from cyclopropanols, the underlying principle of radical-triggered ring-opening is relevant. The cleavage is typically reversible and can be endergonic, but subsequent irreversible steps drive the reaction forward. nih.gov The regioselectivity of the radical ring-opening is influenced by the stability of the resulting radical intermediate. ucl.ac.uk
Transition metals, particularly nickel, are highly effective catalysts for the ring-opening of cyclopropyl ketones. nsf.govacs.org One common mechanistic pathway involves the oxidative addition of a low-valent nickel species into one of the C-C bonds of the cyclopropane ring to form a nickeladihydropyran intermediate. nsf.govchemrxiv.orgresearchgate.net This metallacyclic species is a form of a γ-metallated enolate and can engage in further reactions. nsf.gov
For example, nickel-catalyzed reductive cross-coupling reactions have been developed where the ring-opened intermediate couples with unactivated alkyl bromides to produce γ-alkylated ketones. nsf.gov Another powerful transformation is the net C-C activation and difunctionalization, where the cyclopropyl ketone reacts with an organozinc reagent and chlorotrimethylsilane (B32843). acs.orgchemrxiv.orgnih.gov This process, enabled by cooperation between a redox-active ligand and the nickel center, leads to 1,3-difunctionalized ring-opened products. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed via an alkyl radical pathway initiated by the cleavage of the alkyl bromide. nsf.gov
Both Lewis and Brønsted acids can promote the ring-opening of cyclopropyl ketones. scispace.com Acid catalysis typically begins with the protonation or coordination of the acid to the carbonyl oxygen. stackexchange.com This activation enhances the electron-withdrawing nature of the ketone, polarizing the C1-C2 bond of the cyclopropane ring and making it more susceptible to cleavage. acs.org
The ring-opening can proceed in a concerted fashion with elimination or nucleophilic attack, or it can lead to the formation of a discrete carbocation intermediate. stackexchange.com The subsequent reaction of this intermediate, such as trapping by a nucleophile or intramolecular cyclization, leads to the final product. acs.org For example, certain cyclopropyl aryl ketones can undergo an uncatalyzed cascade ring-opening/recyclization at elevated temperatures, a process that can be facilitated by the inherent electronic properties of the substrate, mimicking activation under acidic conditions. acs.org
Nucleophilic Ring-Opening Reactions
Rearrangement Reactions Involving Cyclopropyl Ketones
The high ring strain of the cyclopropane ring makes cyclopropyl ketones susceptible to a variety of rearrangement reactions, which are often initiated by thermal, acidic, basic, or photochemical activation. These transformations typically lead to the formation of more stable five-membered heterocyclic or carbocyclic systems.
Cloke-Wilson Rearrangement and its Variants
The Cloke-Wilson rearrangement is a transformation that converts cyclopropanes featuring a carbonyl group into 2,3-dihydrofurans. organicreactions.orgresearchgate.netrsc.org This reaction is driven by the release of ring strain, leading to the formation of a less-strained five-membered heterocycle. organicreactions.orgresearchgate.net While traditionally requiring harsh thermal conditions, modern variants can be promoted by Brønsted acids, Lewis acids, Lewis bases, or organometallic complexes. organicreactions.orgnih.gov
The mechanism generally involves the cleavage of a carbon-carbon bond within the cyclopropane ring to form a zwitterionic intermediate, which then undergoes cyclization. acs.org For instance, the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Cloke-Wilson rearrangement is proposed to occur stepwise. nih.govacs.org The process begins with the nucleophilic ring-opening of the cyclopropane by DABCO, forming a zwitterionic intermediate, which is followed by a ring-closing reaction. acs.org
Recent advancements have introduced organocatalytic, base-free versions of the rearrangement. One such method uses 2-(bromomethyl)naphthalene (B188764) to promote a carbocation-initiated tandem intramolecular ring-opening/recyclization of doubly activated cyclopropanes to yield 2,3-dihydrofurans. organic-chemistry.org Chiral phosphoric acids can also catalyze enantioselective rearrangements of racemic cyclopropyl ketones, proceeding through a carbocationic intermediate generated by the activation of a donor-acceptor cyclopropane substrate. researchgate.netresearchgate.net
Acid-Catalyzed Rearrangements of Conjugated Cyclopropyl Ketones
Under acidic conditions, cyclopropyl ketones can undergo ring-opening rearrangements to form a variety of products. The reaction pathway is heavily influenced by the structure of the ketone and the nature of the acid catalyst. The protonation of the carbonyl oxygen is a key initial step, leading to the formation of a hydroxyl(cyclopropyl)carbinyl cation. cdnsciencepub.comacs.org
The subsequent rearrangement is driven by the cleavage of one of the internal cyclopropane bonds. For spiro-cyclopropyl ketones with a phenyl substituent on the cyclopropane ring, acid-catalyzed ring-opening occurs via cleavage of the C(1)–C(2) bond. rsc.org This process leads to the formation of carbocationic intermediates that can be trapped by nucleophiles or undergo further rearrangement to yield stable products. researchgate.net These rearrangements are synthetically useful for constructing bicyclic and spirocyclic frameworks. acs.org
Photochemical Rearrangements and Photoredox Catalysis
Photochemical activation provides another avenue for the transformation of cyclopropyl ketones. acs.orgacs.org These reactions often proceed through radical intermediates and can lead to complex molecular architectures. nih.gov A notable application is the use of visible-light photoredox catalysis to initiate formal [3+2] cycloadditions of aryl cyclopropyl ketones. nih.govscispace.com
In a typical photoredox-catalyzed cycle, a photocatalyst, such as Ru(bpy)₃²⁺, absorbs visible light and promotes the one-electron reduction of the aryl cyclopropyl ketone. nih.gov This generates a radical anion, which undergoes ring-opening to form a more stable distonic radical anion. nih.govnih.gov This intermediate can then react with various alkene partners in a stepwise cycloaddition to furnish highly substituted cyclopentane (B165970) rings. nih.govnih.gov The efficiency and selectivity of these reactions can be enhanced by the use of a dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst to achieve enantiocontrol. nih.gov This strategy allows for the construction of densely functionalized and enantioenriched five-membered carbocycles. nih.gov
Divergent Rearrangements in Cyclopropyl-Substituted Fluoroepoxides
Cyclopropyl-substituted fluoroepoxides, which can be synthesized from the corresponding cyclopropyl ketones, undergo novel divergent rearrangements involving both C-F bond cleavage and formation. cas.cnacs.orgnih.govacs.org The reaction outcome can be selectively directed toward either a 1,5- or 1,2-fluorine migration simply by altering the reaction conditions. acs.org
In the presence of a catalytic amount of a Brønsted acid like benzoic acid, these fluoroepoxides efficiently undergo a 1,5-fluorine migration. cas.cnnih.govacs.org The proposed mechanism involves the acid-catalyzed opening of the epoxide to form a carbocation intermediate. cas.cnacs.org Due to the high ring strain, the cyclopropyl group facilitates a subsequent ring-opening, and the resulting carbocation is captured by the fluoride (B91410) ion. cas.cnacs.org
Conversely, when the fluoroepoxides are heated with a base such as potassium carbonate (K₂CO₃), a 1,2-fluorine migration occurs. cas.cnacs.org This transformation is believed to proceed through a tight ion pair intermediate or a concerted process. cas.cnacs.org The base likely serves to inhibit the competing acid-catalyzed 1,5-migration pathway. cas.cn This divergent reactivity provides a powerful method for synthesizing different types of organofluorine compounds from a common precursor. cas.cn
| Reaction Condition | Predominant Rearrangement | Proposed Intermediate | Key Mechanistic Step |
|---|---|---|---|
| Catalytic Benzoic Acid | 1,5-Fluorine Migration | Carbocation | Acid-activated epoxide ring-opening |
| K₂CO₃, 60 °C | 1,2-Fluorine Migration | Tight Ion Pair / Concerted | Base-promoted fluorine shift |
Catalytic Systems and their Mechanistic Roles in Cyclopropyl Ketone Transformations
Catalysis plays a pivotal role in expanding the synthetic utility of cyclopropyl ketones, enabling transformations that are otherwise difficult to achieve. Single-electron transfer (SET) reagents, in particular, have proven effective in mediating unique cycloaddition reactions.
Samarium Diiodide (SmI₂)-Catalyzed Formal [3+2] Cycloadditions
Samarium diiodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer reductant that can catalyze the formal [3+2] cycloaddition of cyclopropyl ketones with alkenes and alkynes. rsc.orgnih.gov These reactions provide an efficient route to complex cyclopentane and cyclopentene (B43876) derivatives. nih.govresearchgate.net A key feature of modern SmI₂ catalysis is the operation of a radical relay mechanism, which allows the reaction to proceed with only a catalytic amount of SmI₂ and without the need for a stoichiometric co-reductant to regenerate the active Sm(II) species. nih.govmanchester.ac.ukacs.org
The catalytic cycle is initiated by a reversible single-electron transfer from SmI₂ to the ketone, forming a ketyl radical. rsc.orgnih.govmanchester.ac.uk This radical undergoes rapid fragmentation of the cyclopropane ring to generate a distal radical. manchester.ac.uk The distal radical then engages in an intermolecular coupling with an alkene or alkyne partner. nih.gov The resulting radical intermediate undergoes a final cyclization and back electron transfer to the Sm(III) center, thereby regenerating the SmI₂ catalyst and releasing the final product. nih.gov
A significant challenge in this field has been the extension of this methodology to less reactive alkyl cyclopropyl ketones, as their reduction potential is significantly lower than that of aryl ketones. nih.gov Recent studies have shown that using SmI₂ in combination with a substoichiometric amount of samarium metal (Sm⁰) can overcome this limitation. nih.govacs.org The Sm⁰ is believed to prevent catalyst deactivation by returning Sm(III) to the active Sm(II) state, enabling the efficient cycloaddition of these more challenging substrates. nih.govacs.org This dual system has expanded the scope of the reaction to include the synthesis of complex, sp³-rich products from alkyl cyclopropyl ketones. nih.govacs.org
| Substrate Class | Catalyst System | Key Mechanistic Feature | Significance |
|---|---|---|---|
| Aryl Cyclopropyl Ketones | SmI₂ (catalytic) | Radical relay mechanism | Avoids stoichiometric co-reductants |
| Alkyl Cyclopropyl Ketones | SmI₂ (catalytic) + Sm⁰ (substoichiometric) | Catalyst stabilization/regeneration by Sm⁰ | Enables use of less reactive substrates, yielding sp³-rich products |
Phosphine-Catalyzed Ring-Opening Mechanisms
Organophosphines serve as effective Lewis base catalysts for the ring-opening and transformation of cyclopropyl ketones. acs.orgrsc.org The mechanism involves the nucleophilic features of the phosphine (B1218219) catalyst acting on the electronically biased cyclopropane ring. acs.org
The reaction is initiated by the nucleophilic attack of the phosphine on a carbon atom of the cyclopropane ring, leading to a zwitterionic intermediate through an SN2-type ring-opening. rsc.orgnih.govnih.govacs.org This initial step is often the rate-determining one. rsc.org The generated zwitterionic intermediate can then undergo several transformations. One common pathway involves an intramolecular Michael-type addition to form an enolate intermediate. rsc.orgnih.gov This is followed by an intramolecular acs.orgrsc.org-proton transfer to yield an ylide, which subsequently undergoes an intramolecular Wittig reaction to deliver the final cyclized product, such as a hydrofluorenone. nih.gov Density Functional Theory (DFT) studies have shown this pathway to be the most favorable for certain substrates. nih.gov The chemoselectivity of the reaction is a key aspect, as other potential products from different reaction pathways are often not observed. rsc.org
Chiral N,N'-Dioxide-Scandium(III) Complex Catalysis
Chiral N,N'-dioxide-scandium(III) complexes have proven to be highly efficient catalysts for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, including thiols, alcohols, carboxylic acids, and indoles. rsc.orgnih.govresearchgate.netresearchgate.net This catalytic system enables the synthesis of chiral sulfides, ethers, esters, and 3-alkylated indoles in high yields (up to 99%) and with good to excellent enantioselectivities (up to 97% ee). rsc.orgnih.govresearchgate.net
The mechanism is predicated on the Lewis acidic nature of the scandium(III) center, which is coordinated to the chiral N,N'-dioxide ligand. The scandium complex activates the cyclopropyl ketone by coordinating to the carbonyl oxygen, making the cyclopropane ring more susceptible to nucleophilic attack. The chiral environment provided by the ligand then directs the approach of the nucleophile, leading to the observed enantioselectivity. nih.govresearchgate.net This system is notable for its broad applicability to different classes of nucleophiles within a single catalytic framework. nih.govresearchgate.net
Nickel-Catalyzed Reductive Coupling Mechanisms
Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for the functionalization of cyclopropyl ketones. nsf.govbohrium.com These reactions typically involve the coupling of aryl cyclopropyl ketones with unactivated alkyl bromides to produce γ-alkylated ketone products. nsf.govbohrium.comfigshare.com
The mechanism often proceeds through the ring-opening of the cyclopropyl ketone to form a nickeladihydropyran intermediate, which can be described as a γ-metallated enolate. nsf.govresearchgate.net However, for reductive coupling with alkyl bromides, initial mechanistic studies suggest a pathway involving the radical cleavage of the alkyl bromide. nsf.govbohrium.comfigshare.com This indicates that the reaction likely involves alkyl radicals as intermediates. nsf.gov While some nickel-catalyzed reactions proceed via a 2-electron mechanism involving oxidative addition of the cyclopropyl ketone to a low-valent nickel species, the reductive coupling with alkyl halides appears to favor a radical pathway. nsf.govresearchgate.netresearchgate.net This approach avoids the need for pre-formed organometallic reagents and facilitates the construction of diverse γ-alkyl substituted ketones. nsf.gov
Influence of Structural Elements on Reactivity and Regioselectivity
The reactivity and regioselectivity of ring-opening reactions of cyclopropyl ketones are profoundly influenced by the inherent structural features of the cyclopropyl ring itself.
Effects of Cyclopropyl Ring Strain and Conformation
The significant ring strain of the cyclopropane ring, approximately 27 kcal/mol, is a primary thermodynamic driving force for ring-opening reactions. nih.govnih.gov This inherent energy makes the C-C bonds of the ring kinetically reactive under appropriate catalytic conditions, despite being relatively inert otherwise. nih.gov The reactivity is further modulated by substituents on the ring. Electron-accepting groups, such as the ketone moiety, polarize the ring and render it susceptible to nucleophilic attack, effectively making it a σ-electrophile. nih.gov
The conformation of the cyclopropyl ketone also plays a critical role. The orientation of the carbonyl group relative to the cyclopropane ring can influence orbital overlap and, consequently, the activation barrier for ring-opening. acs.org Furthermore, the presence of a spirocyclopropane adjacent to a six-membered ring can dramatically alter the conformational preferences of substituents on that ring, even causing large alkyl groups like isopropyl and tert-butyl to favor an axial position over the typically preferred equatorial one. rsc.org This "cyclopropyl effect" is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org In reactions, the conformation of intermediates can dictate regioselectivity. For instance, in the acid-catalyzed opening of cyclopropylsilanes, the process occurs through a preferred conformation that allows for stabilization of the resulting carbocation via hyperconjugation. acs.org The specific stereochemistry of substituents on the cyclopropane ring can also stereospecifically direct the outcome of subsequent reactions, as seen in tandem Heck-ring-opening sequences. acs.org
Table 2: Summary of Catalytic Systems for Cyclopropyl Ketone Reactions
| Catalytic System | Reaction Type | Key Mechanistic Feature | Typical Product | Reference |
|---|---|---|---|---|
| SmI2 / Sm0 | [3+2] Cycloaddition | Ketyl radical intermediate | Substituted cyclopentanes | nih.govacs.org |
| Phosphines | Ring-Opening/Recyclization | Zwitterionic intermediate, Wittig reaction | Hydrofluorenones | acs.orgnih.gov |
| Chiral N,N'-Dioxide-Sc(III) | Asymmetric Ring-Opening | Lewis acid activation | Chiral sulfides, ethers, esters | rsc.orgnih.gov |
Electronic and Steric Effects of Fluorine Substitution on Phenyl Rings
The substitution of hydrogen with fluorine on a phenyl ring introduces significant electronic and steric changes that profoundly influence the reactivity of the entire molecule. numberanalytics.com Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) on the aromatic ring. numberanalytics.comlibretexts.org This effect decreases the electron density of the phenyl ring, which can deactivate it towards certain reactions like electrophilic aromatic substitution. numberanalytics.comlibretexts.org
Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). libretexts.org While the inductive effect generally outweighs the resonance effect for halogens, the resonance effect is crucial for directing incoming electrophiles, primarily to the ortho and para positions. libretexts.org In the case of Cyclopropyl 2-(3-fluorophenyl)ethyl ketone, the fluorine atom is in the meta position. At this position, the electron-withdrawing inductive effect dominates, influencing the carbonyl group's reactivity without the direct resonance stabilization seen with ortho or para substituents. libretexts.org
Fluorine substitution can also bring about new reactivities not observed in their non-fluorinated counterparts. rsc.org For instance, the presence of fluorine can stabilize adjacent carbocations through the interaction of its lone-pair electrons with the unoccupied p-orbital of the cationic center. rsc.org Sterically, fluorine is relatively small, but its presence can still create hindrance that affects how other molecules approach and interact with the aromatic ring. numberanalytics.com
| Effect | Description | Impact on Reactivity | Citation |
|---|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. | Deactivates the ring towards electrophilic attack. | numberanalytics.comlibretexts.org |
| Resonance Effect (+R) | Electron donation from fluorine's lone pairs. | Directs incoming groups to ortho/para positions; less influential at the meta position. | libretexts.org |
| Steric Hindrance | Physical bulk of the fluorine atom. | Can hinder the approach of reactants to adjacent positions. | numberanalytics.com |
| Carbocation Stabilization | Stabilization of adjacent positive charges via lone-pair donation. | Can influence reaction mechanisms involving cationic intermediates. | rsc.org |
Impact of ortho-Substituents on Phenyl Group Reactivity
While this compound features a meta-substituent, understanding the role of ortho-substituents is crucial for contextualizing the reactivity of the broader class of aryl cyclopropyl ketones. Ortho-substituents have a pronounced effect on the conformation and reactivity of these molecules. acs.orgacs.org
A key impact of ortho-substitution is the introduction of steric strain, which can force the phenyl group to twist out of conjugation with the carbonyl group. acs.org This "pre-twisted" conformation can be beneficial for several reasons. First, it may circumvent steric hindrance in certain transition states, facilitating radical trapping and enhancing reactivity in specific coupling reactions. acs.org Second, the shielding of the carbonyl group by bulky ortho-substituents can prevent unwanted side reactions, such as reduction of the ketone. acs.org Computational studies on ortho-substituted phenyl cyclopropyl ketones have shown they can exhibit superior reactivity due to a delicate balance between moderate conjugation, which promotes the fragmentation of the cyclopropyl ring, and the favorable twisted conformation. acs.org
| Effect | Mechanism | Consequence | Citation |
|---|---|---|---|
| Steric Hindrance | Physical blocking by the substituent. | Can direct reactions away from the ortho position and shield the carbonyl group. | acs.org |
| Conformational Twisting | The substituent forces the phenyl ring out of plane with the carbonyl group. | Reduces conjugation but can facilitate certain transition states, enhancing reactivity. | acs.org |
| Enhanced Reactivity | A balance of electronic and steric effects. | Ortho-substituted ketones can be more reactive in specific catalytic cycles. | acs.org |
Role of Gem-Dialkyl Substitution on Cyclopropyl Ring
The substitution pattern on the cyclopropyl ring itself is a critical determinant of reactivity in cyclopropyl ketones. The introduction of gem-dialkyl groups (two alkyl groups on the same carbon) on the cyclopropane ring significantly influences the outcomes of catalytic reactions. acs.orgacs.org
In catalytic formal [3+2] cycloadditions, for example, the degree of substitution on the cyclopropane ring is a key factor. While monoalkyl substitution on the cyclopropane is often not well-tolerated, leading to low yields, ketones with spirocyclic or gem-dialkyl substitutions on the cyclopropyl ring can undergo smooth coupling reactions to yield complex products. acs.org The presence of these alkyl groups can stabilize the ring and influence the electronics of the system. A computational study of samarium(II) iodide-catalyzed intermolecular couplings specifically selected a ketone with dimethyl substitution on the cyclopropyl ring to analyze the reaction's potential energy surfaces, highlighting the importance of such substitutions in mechanistic investigations. acs.org These substitutions are integral to the design of substrates for complex molecular constructions, leveraging the unique reactivity of the strained three-membered ring. nih.gov
| Substitution Pattern | Observed Reactivity | Citation |
|---|---|---|
| Unsubstituted | Serves as a baseline for reactivity studies. | acs.org |
| Monoalkyl | Often poorly tolerated in catalytic cycloadditions, resulting in low yields. | acs.org |
| Gem-Dialkyl / Spirocyclic | Undergo smooth coupling reactions, providing good yields of complex products. | acs.org |
Computational Chemistry Investigations in Cyclopropyl Ketone Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions, including those involving cyclopropyl (B3062369) ketones. rsc.org These studies focus on mapping the entire reaction pathway, identifying intermediates and transition states, and calculating their corresponding energies. For reactions such as the phosphine-catalyzed ring-opening of cyclopropyl ketones, DFT calculations can compare multiple potential pathways to determine the most favorable one. rsc.org For instance, a typical investigation might explore pathways involving nucleophilic substitution to open the three-membered ring, followed by a series of intramolecular reactions to yield the final product. rsc.org
In the case of radical reactions, such as SmI2-catalyzed intermolecular couplings, DFT is used to analyze the formation and fate of key radical intermediates. nih.govacs.org The reactivity of aryl cyclopropyl ketones in these systems is enhanced by the stabilization of the initial ketyl radical through conjugation with the aromatic ring. nih.govacs.orgmanchester.ac.uk For Cyclopropyl 2-(3-fluorophenyl)ethyl ketone, the 3-fluorophenyl group would participate in this stabilization. DFT calculations indicate that fluorine substituents can have a dramatic impact on the structure and reactivity of related cyclopropylcarbinyl radicals, influencing the kinetics of ring-opening reactions. figshare.com The electron-withdrawing nature of the fluorine atom can modulate the electron density distribution in the aromatic ring and attached side chain, thereby influencing the stability of radical intermediates and the energy barriers of subsequent steps.
DFT studies have also revealed key structure-reactivity relationships. For example, gem-dialkyl substitution on the cyclopropyl ring has been shown to have a significant beneficial impact on reaction efficiency by stabilizing the radical intermediate through spin density dispersal. acs.org
Potential Energy Surface (PES) Analysis of Key Reaction Steps
Table 1: Illustrative Potential Energy Surface Data for Key Steps in Cyclopropyl Ketone Reactions
This table presents representative energy barriers for different steps in the SmI2-catalyzed coupling of related cyclopropyl ketones, illustrating how PES analysis distinguishes rate-determining steps. Data is based on findings for analogous compounds. nih.govacs.org
| Substrate Type | Reaction Step | Relative Energy (kcal/mol) | Role in Reaction |
| Alkyl Cyclopropyl Ketone | Cyclopropyl-Fragmentation (TS I) | 25.4 | Rate-Determining Transition State |
| Radical-Trapping (TS II) | < 25.4 | Lower Energy Transition State | |
| Aryl Cyclopropyl Ketone | Cyclopropyl-Fragmentation (TS I) | < 24.6 | Lower Energy Transition State |
| Radical-Trapping (TS II) | 24.6 | Rate-Determining Transition State |
Note: TS = Transition State. Energies are illustrative of trends observed in computational studies.
Elucidation of Structure-Reactivity Relationships through Computational Modeling
Computational modeling is instrumental in uncovering the fundamental relationships between the molecular structure of cyclopropyl ketones and their reactivity. nih.govmanchester.ac.uk Studies on aryl cyclopropyl ketones have shown that their reactivity is enhanced compared to alkyl counterparts due to the stabilizing effect of the aryl ring on the intermediate ketyl radical via conjugation. nih.govacs.orgmanchester.ac.uk This conjugation facilitates both the initial reduction of the ketone and the subsequent fragmentation of the cyclopropyl ring. nih.gov
Prediction of Reactivity Trends for Novel Cyclopropyl Ketone Substrates
A significant advantage of computational modeling is its predictive power. By establishing robust structure-reactivity relationships, these models can forecast the behavior of new, unstudied substrates. nih.govacs.org For example, after computationally verifying that ortho-substituted phenyl cyclopropyl ketones show enhanced reactivity, this principle can be used to design more efficient substrates for specific chemical transformations. nih.govmanchester.ac.uk
In the case of this compound, computational models can predict its reactivity relative to other substituted aryl cyclopropyl ketones. The model would account for the inductive effect of the meta-fluorine substituent on the stability of the ketyl radical intermediate and the energy of the transition state for cyclopropyl ring opening. figshare.com By comparing the calculated activation barriers for this substrate with those of unsubstituted or differently substituted analogues (e.g., para-fluoro or ortho-fluoro), a reactivity trend can be established. These predictions can guide experimental efforts by identifying promising candidates for synthesis and testing, thereby accelerating the discovery of new reactions and functional molecules. nih.govacs.orgmanchester.ac.uk
Table 2: Predicted Reactivity Trends Based on Substituent Effects
This table illustrates how computational findings on analogous systems can be used to predict reactivity trends for novel substrates. nih.govfigshare.com
| Substrate | Key Structural Feature | Predicted Effect on Reactivity | Rationale |
| Alkyl Cyclopropyl Ketone | Lack of conjugation | Lower | High barrier for reduction/fragmentation. manchester.ac.uk |
| Phenyl Cyclopropyl Ketone | Phenyl conjugation | Higher | Stabilization of ketyl radical. nih.gov |
| Ortho-substituted Phenyl Ketone | Steric hindrance and moderate conjugation | Highest | Pre-twisted geometry facilitates radical trapping. nih.gov |
| This compound | Meta-fluoro substitution (inductive effect) | Moderate-High | Inductive effect modulates intermediate stability. figshare.com |
Analysis of Intermediate Stability and Transition State Geometries
A detailed analysis of the stability of intermediates and the geometry of transition states is crucial for a complete understanding of a reaction mechanism. Computational chemistry provides the tools to visualize these transient structures and calculate their energies with high accuracy. nih.gov
In reactions of aryl cyclopropyl ketones, a key intermediate is the ketyl radical, formed after a single-electron transfer to the ketone. The stability of this radical is significantly influenced by the aromatic ring. The p-orbitals of the ring can overlap with the p-orbital of the ketyl radical, dispersing the spin density and lowering the intermediate's energy. acs.org However, the subsequent ring-opening can lead to the formation of a new conjugated system, such as a styrene (B11656) moiety, which may adopt a high-energy gauche conformation, creating an obstacle for the next step in the reaction. nih.govmanchester.ac.uk
For this compound, the fluorine substituent would influence the stability of the ketyl radical intermediate. The geometry of the transition states, such as the one for the cyclopropyl ring-opening (TS I) or the radical-trapping step (TS II), would also be affected. nih.govacs.org Computational analysis allows for the examination of bond lengths and angles in these transition states, revealing the precise nature of the bond-breaking and bond-forming processes. For example, analysis can show whether the ring-opening is concerted or stepwise and how the phenyl group orientates itself to maximize stabilization during the process. nih.gov Understanding these geometric and energetic details is essential for explaining observed selectivities and for designing catalysts or substrates that favor a desired reaction pathway. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Fluorinated Ketones
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For a molecule like Cyclopropyl (B3062369) 2-(3-fluorophenyl)ethyl ketone, which contains ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis allows for unambiguous structural confirmation and the study of subtle electronic and conformational effects.
Proton (¹H) and Carbon-13 (¹³C) NMR are routine methods for confirming the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (splitting patterns). For Cyclopropyl 2-(3-fluorophenyl)ethyl ketone, the spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, the methylene (B1212753) (-CH₂-) protons, and the protons of the cyclopropyl ring.
Aromatic Region: The protons on the 3-fluorophenyl ring would appear in the downfield region (typically δ 6.9-7.5 ppm). Due to the fluorine substituent, complex splitting patterns (doublets, triplets of doublets) are expected, arising from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
Methylene Protons: The two protons of the ethyl bridge (-CO-CH₂-) adjacent to the phenyl ring would likely appear as a triplet, coupled to the neighboring protons.
Cyclopropyl Protons: The protons on the cyclopropyl ring are diastereotopic and magnetically inequivalent, leading to complex multiplets in the upfield region (typically δ 0.5-1.5 ppm). nih.gov Their unique chemical shifts are influenced by the ring strain and the anisotropic effect of the adjacent carbonyl group. nih.gov
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon is characteristically found far downfield (δ > 200 ppm). libretexts.org The carbons of the aromatic ring exhibit signals in the δ 110-165 ppm range, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF). rsc.orgrsc.org The methylene and cyclopropyl carbons appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |
| Carbonyl (C=O) | - | ~208 | - |
| Aromatic C-F | - | ~163 (d, ¹JCF ≈ 245 Hz) | - |
| Aromatic CH | 6.9 - 7.4 | 114 - 131 | Multiplets |
| Methylene (-CH₂-) | ~3.0 | ~45 | Triplet |
| Cyclopropyl CH | ~1.9 | ~22 | Multiplet |
| Cyclopropyl CH₂ | 0.8 - 1.2 | ~11 | Multiplets |
¹⁹F NMR Spectroscopy for Fluorine-Containing Compounds
With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds. magritek.com It offers a wide range of chemical shifts that are highly sensitive to the local electronic environment, making it an excellent probe for structural and mechanistic studies. alfa-chemistry.com
The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment. The position of the fluorine on the aromatic ring, the nature of other substituents, and intermolecular interactions all influence its resonance frequency. alfa-chemistry.com
Solvent effects can cause significant variations in ¹⁹F chemical shifts. rsc.orgrsc.org The polarity and hydrogen-bonding capability of the solvent can alter the electron density around the fluorine nucleus, leading to shifts in the observed resonance. rsc.orgnih.gov For instance, changing from a non-polar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO can induce noticeable changes in the fluorine chemical shift. This sensitivity can be exploited to probe solute-solvent interactions. It is therefore crucial to report the solvent used when documenting ¹⁹F NMR data.
The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it ideal for real-time monitoring of chemical reactions involving fluorinated species. magritek.comrsc.org By acquiring spectra at regular intervals, the consumption of a fluorinated starting material and the formation of a fluorinated product, such as this compound, can be quantitatively tracked over time. researchgate.netsemanticscholar.org
This capability is invaluable for:
Kinetic Analysis: Determining reaction rates and orders.
Mechanistic Elucidation: Identifying and characterizing fluorinated intermediates that may be transient and difficult to observe by other methods.
Reaction Optimization: Quickly assessing the impact of changing reaction conditions (e.g., temperature, catalyst, reagents) on reaction progress and yield. chemrxiv.org
For example, in a synthesis of the title compound, ¹⁹F NMR could be used to monitor the disappearance of a fluorinated precursor and the appearance of the product's unique ¹⁹F signal, providing a clear and quantitative picture of the reaction's progress.
The cyclopropyl ring exhibits significant magnetic anisotropy. nih.govacs.org This means that the electron circulation within the strained three-membered ring generates a local magnetic field that is not uniform in all directions. researchgate.net This local field influences the magnetic environment of nearby nuclei, causing them to be either shielded (shifted to a higher field, lower ppm) or deshielded (shifted to a lower field, higher ppm) depending on their spatial orientation relative to the ring. researchgate.netvedantu.com
In this compound, the protons of the ethyl chain and the ortho protons of the phenyl ring are spatially close to the cyclopropyl group. Their chemical shifts in the ¹H NMR spectrum will be influenced by this anisotropic effect, in addition to the effects from the carbonyl group and the aromatic ring. Accurately predicting and interpreting these shifts can provide valuable information about the molecule's preferred conformation in solution.
X-ray Crystallography for Molecular and Supramolecular Structure Determination
While NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the exact positions of atoms in the crystal lattice.
For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-F) and angles, which can reveal the effects of ring strain and substituent electronics.
Conformation: The exact three-dimensional arrangement of the molecule, including the dihedral angles between the cyclopropyl, ketone, and phenyl moieties.
Stereochemistry: Unambiguous confirmation of the relative arrangement of substituents, which is particularly useful for more complex analogs. nih.gov
Supramolecular Structure: Information on how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or π-stacking that dictate the solid-state architecture.
Although specific crystallographic data for this compound is not publicly available, analysis of related fluorinated cyclopropyl structures demonstrates the power of this technique to provide definitive structural proof. nih.govresearchgate.net
Confirmation of Relative and Absolute Stereochemistry
The determination of stereochemistry is fundamental in understanding the three-dimensional arrangement of atoms in a chiral molecule. For cyclopropyl ketones, which can possess multiple stereocenters, techniques like X-ray crystallography are definitive for establishing the relative and absolute configuration. In the asymmetric synthesis of related aryl cyclopropyl ketones, single-crystal X-ray analysis has been successfully employed to unambiguously determine the absolute configuration of the products. nih.govrochester.edu For instance, the absolute configuration of an enantiopure cyclopentane (B165970), formed from an asymmetric photocycloaddition of an aryl cyclopropyl ketone, was confirmed by X-ray crystallography. nih.gov
When single crystals are not available, chiroptical methods such as circular dichroism (CD) spectroscopy, in conjunction with computational predictions, can provide insights into the absolute configuration. thieme-connect.deresearchgate.net Another powerful technique is the use of chiral derivatizing agents, like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by NMR spectroscopy to establish the absolute stereochemistry of a specific center. usm.edu These methods are crucial for verifying the outcomes of stereoselective reactions and for characterizing chiral products. nih.gov
Analysis of Bond Angles and Torsional Strain in Cyclopropane (B1198618) Ring
The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. utexas.edulibretexts.org This strain dictates the ring's geometry and reactivity.
Angle Strain: The internal C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. pressbooks.publibretexts.org This severe deviation, known as angle strain, results in weaker, "bent" carbon-carbon bonds with increased p-character, making the ring susceptible to opening reactions. pressbooks.pubmasterorganicchemistry.com
| Property | Value | Reference |
|---|---|---|
| Internal C-C-C Bond Angle | 60° | pressbooks.publibretexts.org |
| Ideal sp³ Bond Angle | 109.5° | utexas.edulibretexts.org |
| Total Ring Strain | ~27.5 kcal/mol (115 kJ/mol) | pressbooks.pub |
| C-C Bond Dissociation Energy | ~65 kcal/mol | masterorganicchemistry.com |
Characterization of Complex Product Structures
Single-crystal X-ray diffraction is the gold standard for the unambiguous structural determination of complex organic molecules. spbu.rucarleton.edu This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms within a crystal lattice, which is essential for confirming the structure of reaction products.
In studies involving donor-acceptor cyclopropanes, single-crystal X-ray analysis has been used to definitively prove the trans-arrangement of substituents on the cyclopropane ring, confirming the stereochemical outcome of the synthesis. nih.gov The data obtained, including unit cell dimensions and atomic coordinates, allows for the complete elucidation of the molecule's three-dimensional structure. carleton.edunih.gov This level of detail is critical for understanding reaction mechanisms and for the definitive characterization of novel compounds.
Investigations of Intermolecular Interactions (e.g., C-H...F contacts)
In the solid state, the packing of molecules within a crystal lattice is governed by a network of intermolecular interactions. mdpi.com For fluorinated compounds like this compound, weak hydrogen bonds such as C-H···F interactions can play a significant role in stabilizing the crystal structure. mostwiedzy.pled.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the validation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the elemental composition of a molecule. nih.gov This is particularly valuable for confirming the identity of newly synthesized compounds or for identifying unknown substances like impurities or degradation products. ajpaonline.comresearchgate.net
For this compound, the expected exact mass can be calculated from its molecular formula, C₁₁H₁₁FO. An experimental HRMS measurement that matches this calculated value within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the assigned molecular formula. nih.gov This technique is routinely used in chemical synthesis and analysis to confirm that the target compound has been formed. nih.gov
| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Reference |
|---|---|---|---|
| This compound | C₁₁H₁₁FO | 179.0867 | - |
| (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone (Analog) | C₁₇H₁₅FO₃ | 287.1083 (for [M+H]⁺) | nih.gov |
Synthetic Utility of Cyclopropyl Ketones and Fluorinated Ketones As Versatile Building Blocks
Construction of Complex Molecular Frameworks
The strained three-membered ring of cyclopropyl (B3062369) ketones is a latent 1,3-dipole, which can be readily cleaved under different conditions to engage in reactions that build larger, more intricate molecular frameworks. This reactivity is central to their utility in constructing sp³-rich products and complex polycyclic systems.
Synthesis of sp³-Rich Products via Formal [3+2] Cycloadditions
Formal [3+2] cycloaddition reactions involving cyclopropyl ketones are a powerful strategy for the synthesis of five-membered carbocyclic systems. researchgate.net These reactions have been developed using various catalytic systems, enabling the construction of highly substituted and stereochemically complex cyclopentanes. nih.gov
Recent advancements have focused on expanding the scope of these reactions beyond traditional aryl cyclopropyl ketones to include less reactive alkyl cyclopropyl ketones. nih.gov One notable method employs samarium(II) iodide (SmI₂) as a catalyst, which facilitates the cycloaddition with alkenes, alkynes, and enynes to deliver sp³-rich products efficiently. acs.org The key to this process is the use of SmI₂ in conjunction with substoichiometric amounts of metallic samarium (Sm⁰), which likely prevents catalyst deactivation and allows the reaction to proceed even with challenging substrates. researchgate.netnih.gov
Another mechanistically distinct approach utilizes visible light photocatalysis. nih.govscispace.com In this method, a photocatalyst, such as Ru(bpy)₃²⁺, promotes the one-electron reduction of an aryl cyclopropyl ketone to its corresponding radical anion. nih.gov This intermediate undergoes ring-opening, followed by cyclization with an olefin, to form a cyclopentane (B165970) ring. This strategy is particularly effective for creating quaternary carbon stereocenters with high diastereoselectivity. nih.govscispace.com
Table 1: Catalytic Formal [3+2] Cycloadditions of Cyclopropyl Ketones
| Catalyst System | Substrate Class | Reaction Partners | Product | Key Features |
|---|---|---|---|---|
| SmI₂ / Sm⁰ | Alkyl Cyclopropyl Ketones | Alkenes, Alkynes, Enynes | Complex, sp³-rich products | Engages less reactive substrates; catalyst stabilization is key. nih.govacs.org |
| Ru(bpy)₃²⁺ (Visible Light) | Aryl Cyclopropyl Ketones | Olefins (esp. α-substituted enoates) | Highly substituted cyclopentanes | Forms quaternary stereocenters; proceeds via radical anion intermediate. nih.govscispace.com |
Access to Polycyclic and Macrocyclic Architectures
The reactivity of the cyclopropyl ketone motif can be harnessed to construct complex polycyclic and macrocyclic structures, which are prevalent in biologically active molecules. otago.ac.nznih.gov Intramolecular reactions of functionalized cyclopropyl ketones are a key strategy for accessing fused and bridged ring systems. For instance, intramolecular radical cyclizations of α-cyclopropyl ketones have been used to synthesize polyquinanes, which are polycyclic systems of the angular and propellane type. researchgate.net
While direct macrocyclization involving the cyclopropyl ring is less common, cyclopropyl ketones serve as valuable precursors for linear chains that can subsequently undergo macrocyclization. Methodologies such as ring-closing metathesis (RCM), intramolecular Heck reactions, and macrolactonization are standard strategies for forming large rings. nih.govresearchgate.netmdpi.com The functional groups within products derived from cyclopropyl ketone ring-openings can be tailored to participate in these macrocyclization reactions, providing a pathway to diverse macrocyclic scaffolds. nih.govnih.gov
Formation of Diverse Carbocyclic and Heterocyclic Scaffolds
Ring-opening or rearrangement reactions of cyclopropyl ketones provide access to a wide variety of five- and seven-membered carbocycles and heterocycles. These transformations often proceed under mild conditions and can lead to the formation of multiple new bonds and stereocenters in a single step.
Synthesis of Dihydrofurans and Dihydropyrroles
Cyclopropyl ketones are excellent precursors for five-membered heterocycles like dihydrofurans and dihydropyrroles. The synthesis of 2,3-dihydrofurans can be achieved through the Cloke-Wilson rearrangement, a thermal or acid-catalyzed isomerization of cyclopropyl ketones. researchgate.netresearchgate.net Various activation methods, including Lewis and Brønsted acid catalysis, have been developed to facilitate this transformation under milder conditions. researchgate.net For example, treating cyclopropyl silyl (B83357) ketones with a strong acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) leads exclusively to the corresponding 5-silyl-2,3-dihydrofuran derivatives. researchgate.net
The synthesis of dihydropyrroles can be accomplished via the ring-opening/cyclization of cyclopropyl ketones with primary amines. nih.gov An asymmetric variant of this reaction has been developed using a chiral N,N'-dioxide/scandium(III) complex as a catalyst. This method provides chiral 2,3-dihydropyrroles in high yields and with excellent enantioselectivities (up to 97% ee). nih.gov It also serves as an effective method for the kinetic resolution of 2-substituted cyclopropyl ketones. nih.gov
Table 2: Synthesis of Dihydrofurans and Dihydropyrroles from Cyclopropyl Ketones
| Product | Reagents/Catalyst | Key Transformation | Reference |
|---|---|---|---|
| 2,3-Dihydrofurans | Acid Catalyst (e.g., TMSOTf) | Acid-catalyzed ring-enlargement/rearrangement. | researchgate.net |
| Chiral 2,3-Dihydropyrroles | Primary Amines / Chiral N,N'-dioxide-Sc(III) complex | Asymmetric ring-opening/cyclization. | nih.gov |
Preparation of Functionalized Benzoxepines
Benzoxepines are seven-membered heterocyclic scaffolds found in numerous biologically active molecules. lookchem.com While direct syntheses from cyclopropyl ketones are not extensively documented, the functional handles derived from these ketones can be utilized in established benzoxepine (B8326511) syntheses. For example, asymmetric synthesis of 2,3-disubstituted 1-benzoxepines has been achieved through a phenoxide ion-mediated intramolecular 7-endo-tet carbocyclization of cyclic sulfates derived from α,β-unsaturated esters. lookchem.com Other methods include the tandem ring-opening/cyclocondensation of aldehyde-containing 3-bromoisoxazoles. psu.edu A molecule like Cyclopropyl 2-(3-fluorophenyl)ethyl ketone could, after appropriate functional group manipulation, provide a precursor suitable for these types of cyclization strategies to form the benzoxepine core.
Generation of Cyclopentenes and Cyclopentenols
Cyclopropyl ketones are versatile starting materials for the synthesis of five-membered carbocycles such as cyclopentenes and their oxygenated derivatives, cyclopentenols. A direct ring expansion of specifically substituted cyclopropyl ketones to cyclopentanones can be promoted by Lewis or Brønsted acids. nih.gov These cyclopentanone (B42830) products are immediate precursors to cyclopentenes and cyclopentenols via olefination or reduction/elimination sequences.
Furthermore, the formal [3+2] cycloaddition reactions discussed previously are a primary route to highly functionalized cyclopentane rings, which can be readily converted to cyclopentenes. nih.gov Multicomponent reactions involving other classes of ketones, such as 1,2-allenic ketones, have also been developed to generate diversely functionalized cyclopentene (B43876) derivatives through a cascade process under mild, metal-free conditions. rsc.org These varied synthetic routes underscore the importance of ketone functionalities as entry points for the construction of cyclopentenoid structures. organic-chemistry.orgorganic-chemistry.org
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, and cascade processes, involving two or more sequential reactions where the subsequent reaction is triggered by the functionality formed in the previous step, represent highly efficient strategies in chemical synthesis. Both cyclopropyl ketones and fluorinated ketones have proven to be valuable substrates in these complex transformations.
Cyclopropyl Ketones in Cascade Reactions:
The strained three-membered ring of cyclopropyl ketones is predisposed to ring-opening, a feature that has been elegantly exploited in various cascade reactions. These cascades often commence with the cleavage of a C-C bond within the cyclopropyl moiety, generating a reactive intermediate that undergoes subsequent intramolecular transformations.
One notable example is the uncatalyzed, thermal ring-opening/recyclization cascade of cyclopropyl aryl ketones, which provides access to complex polycyclic aromatic systems like indenones and fluorenones. acs.org This process is initiated by the cleavage of the cyclopropyl ring to form a zwitterionic intermediate, which then undergoes a series of reorganizations and cyclizations. acs.org
Furthermore, donor-acceptor (D-A) cyclopropyl ketones are effective substrates in Lewis acid-catalyzed asymmetric cascade reactions. For instance, using a chiral N,N'-dioxide-scandium(III) complex, D-A cyclopropanes react with 2-aminothiophenol (B119425) in a ring-opening/cyclization/thio-Michael cascade to produce chiral hydropyrrolo[2,1-b]benzothiazole derivatives, which are important heterocyclic structures. rsc.org This method allows for the construction of quaternary stereogenic centers with high efficiency. rsc.org
A mechanochemical approach has also been developed for the synthesis of 1,2-disubstituted benzimidazoles from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes. nih.gov This solvent-free, metal-free cascade reaction proceeds via ring-opening, cyclization, and a retro-Mannich reaction, demonstrating a significant rate enhancement compared to solution-phase methods. nih.gov
| Cyclopropyl Ketone Type | Reaction Partners | Conditions/Catalyst | Product | Reference |
|---|---|---|---|---|
| Cyclopropyl aryl ketones | None (intramolecular) | Thermal (DMSO) | Indenones, Fluorenones | acs.org |
| Donor-Acceptor Cyclopropanes | 2-Aminothiophenol | Chiral N,N′-dioxide-Sc(III) complex | Hydropyrrolo[2,1-b]benzothiazoles | rsc.org |
| Donor-Acceptor Cyclopropyl Ketones | 1,2-Diaminoarenes | Mechanochemical, HFIP | 1,2-Disubstituted Benzimidazoles | nih.gov |
Fluorinated Ketones in Multi-Component and Cascade Reactions:
The presence of fluorine can significantly influence the reactivity of ketones, making them valuable partners in MCRs. α-Fluoro cyclic ketones have been employed as nucleophiles in asymmetric organocatalytic Mannich reactions with imine surrogates (α-aminosulfones). nih.gov This reaction, facilitated by a chiral oligoEG cation binding catalyst, produces β-fluoroamine derivatives bearing challenging quaternary C–F centers with high yields and stereoselectivities. nih.gov
Selectfluor, a common electrophilic fluorinating agent, can also mediate multi-component reactions. For instance, it has been used in a reaction involving ketones, ammonium (B1175870) acetate, and dimethylformamide (DMF) to construct complex nitrogen-containing heterocycles. researchgate.net In such processes, Selectfluor can act as both a fluorine source and an oxidant to facilitate C-H bond functionalization and cyclization steps. researchgate.net
Exploitation of Cyclopropyl Ketones in Developing Novel Synthetic Methodologies
The unique reactivity of cyclopropyl ketones has spurred the development of numerous innovative synthetic methodologies, primarily centered on the activation of the strained ring system. These methods provide access to diverse molecular scaffolds that are otherwise difficult to synthesize.
Formal [3+2] Cycloadditions:
One of the most significant applications of cyclopropyl ketones is in formal [3+2] cycloaddition reactions to construct five-membered carbocycles, a core structure in many natural products and pharmaceuticals. nih.govacs.org These reactions typically involve the single-electron reduction of the cyclopropyl ketone to a ketyl radical anion, which then undergoes ring opening to form a 1,3-biradical intermediate that can be trapped by an alkene or alkyne.
Visible-light photocatalysis has emerged as a powerful tool for initiating these cycloadditions. nih.gov Using photocatalysts like Ru(bpy)₃²⁺, aryl cyclopropyl ketones react with a variety of olefins to generate highly substituted cyclopentanes. nih.govresearchgate.net This method is notable for its mild conditions and ability to construct quaternary carbon stereocenters with high diastereoselectivity. nih.gov More recently, these [3+2] cycloadditions have been achieved under purple LED irradiation without any catalyst or additive. acs.org
While early methods were largely limited to aryl cyclopropyl ketones, recent advancements have expanded the scope to include the more challenging, relatively unreactive alkyl cyclopropyl ketones. acs.orgnih.gov The key to this breakthrough is the use of samarium(II) iodide (SmI₂) as a catalyst, often in combination with substoichiometric amounts of metallic samarium (Sm⁰) to prevent catalyst deactivation. acs.orgnih.govresearchgate.net This robust catalytic system enables the formal [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes, alkynes, and previously inaccessible enyne partners, delivering complex, sp³-rich products. acs.orgnih.gov
| Ketone Substrate | Reaction Partner | Catalytic System | Key Feature | Reference |
|---|---|---|---|---|
| Aryl Cyclopropyl Ketones | Olefins | Ru(bpy)₃²⁺, La(OTf)₃, Visible Light | Photocatalytic generation of radical anion | nih.gov |
| Aryl Cyclopropyl Ketones | Alkynes, Alkenes | Purple LED (catalyst-free) | Additive- and catalyst-free conditions | acs.org |
| Alkyl Cyclopropyl Ketones | Alkenes, Alkynes, Enynes | SmI₂ / Sm⁰ | Engages unreactive alkyl ketones; catalyst stabilization | acs.orgnih.gov |
C-C Bond Activation and Difunctionalization:
Beyond cycloadditions, novel strategies have been developed that harness the C-C bond activation of cyclopropyl ketones to create linear, difunctionalized products. These methods provide a powerful alternative to traditional conjugate addition reactions.
A significant advancement in this area is a nickel-catalyzed cross-coupling reaction that linearizes cyclopropyl ketones into versatile acyclic silyl enol ethers. researchgate.net This methodology relies on a unique metal-ligand cooperation, where a reduced (tpy•⁻)Niᴵ species (tpy = terpyridine) activates the C-C bond. nih.govchemrxiv.org The resulting alkylnickel(II) intermediate can be trapped by various organozinc reagents (aryl, alkenyl, and alkyl) and chlorotrimethylsilane (B32843) to yield 1,3-difunctionalized products. nih.govresearchgate.net This approach enables the synthesis of valuable γ-substituted silyl enol ethers that are difficult to access through other means. nih.gov
Q & A
Q. What are the preferred synthetic routes for cyclopropyl 2-(3-fluorophenyl)ethyl ketone, and how do reaction conditions influence yield?
The compound can be synthesized via acid-catalyzed rearrangements of allylic alcohols or oxidative methods. For example, cyclopropyl methyl ketone derivatives are prepared via buffered or unbuffered solvolysis of precursor alcohols, where acid conditions (e.g., TsOH) promote rearrangement to the ketone . Oxidation of cyclopropyl methyl ketone analogs using sodium hypobromite is another reliable method, offering high yields under controlled pH and temperature . Key parameters include solvent choice, catalyst loading (e.g., TsOH for acid-driven rearrangements), and reaction time.
Q. How does the cyclopropyl group influence reaction mechanisms in catalytic processes, such as hydrogen borrowing or decarboxylative rearrangements?
The cyclopropyl ring’s strain and electronic effects stabilize transition states in iridium-catalyzed hydrogen borrowing reactions, enabling C–C bond formation with higher alcohols. For example, cyclopropyl ketones act as electrophiles in homoconjugate additions with nucleophiles (e.g., Grignard reagents) . In decarboxylative rearrangements, the 1,1-diacyl-substituted cyclopropane facilitates ring-opening pathways, leading to dihydrofurans or cyclopentenones under thermal or acidic conditions .
Q. What are the synthetic challenges in maintaining cyclopropane ring integrity during functionalization?
The ring’s strain (~27 kcal/mol) makes it prone to ring-opening under harsh conditions (e.g., strong acids/bases or high temperatures). Mitigation strategies include:
Q. How do substituents on the 3-fluorophenyl group affect the compound’s reactivity and intermolecular interactions?
The fluorine atom’s electronegativity enhances the aryl ring’s electron-withdrawing nature, polarizing the ketone carbonyl and increasing susceptibility to nucleophilic attack. In solid-state studies, fluorinated aryl groups participate in O···π-hole tetrel bonding, influencing crystal packing and dimerization. Computational tools (e.g., Hirshfeld surface analysis) quantify these interactions .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
